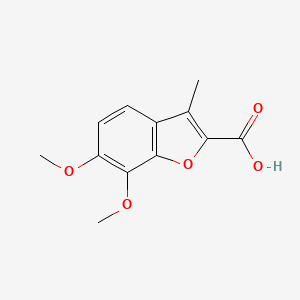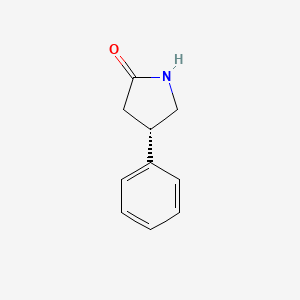![molecular formula C10H11ClFNO B1361933 2-chloro-N-[2-(4-fluorophenyl)ethyl]acetamide CAS No. 380346-60-1](/img/structure/B1361933.png)
2-chloro-N-[2-(4-fluorophenyl)ethyl]acetamide
Übersicht
Beschreibung
2-chloro-N-[2-(4-fluorophenyl)ethyl]acetamide is an organic compound with the molecular formula C10H11ClFNO This compound is characterized by the presence of a chloro group, a fluoro-phenyl group, and an acetamide group
Wirkmechanismus
Target of Action
It is suggested that the compound may be involved in the synthesis of antidepressant molecules . Antidepressants typically target neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
Given its potential role in the synthesis of antidepressants , it may interact with its targets to modulate neurotransmitter systems, thereby influencing mood and emotional states.
Biochemical Pathways
If it is involved in the synthesis of antidepressants , it may influence pathways related to the synthesis, release, and reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine.
Result of Action
If it is involved in the synthesis of antidepressants , its action could potentially result in the alleviation of depressive symptoms by modulating neurotransmitter systems.
Biochemische Analyse
Biochemical Properties
2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it can modulate metabolic pathways, impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target proteins, affecting their function. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its efficacy. Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal efficacy without significant toxicity. Exceeding this range can cause detrimental effects on the health and function of the animals .
Metabolic Pathways
2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and metabolite levels within the cell. These interactions can lead to changes in the production and utilization of key metabolites, affecting the overall metabolic balance .
Transport and Distribution
The transport and distribution of 2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide within cells and tissues are critical for its efficacy. The compound is transported through specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of 2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s activity, as it interacts with specific biomolecules within these subcellular regions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorophenylethylamine and chloroacetyl chloride.
Reaction: The 4-fluorophenylethylamine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-[2-(4-fluorophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The acetamide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-[2-(4-fluoro-phenyl)-ethyl]-acetamide derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of N-[2-(4-fluoro-phenyl)-ethyl]amine.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-(4-fluorophenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-[2-(4-chloro-phenyl)-ethyl]-acetamide
- 2-Chloro-N-[2-(4-bromo-phenyl)-ethyl]-acetamide
- 2-Chloro-N-[2-(4-methyl-phenyl)-ethyl]-acetamide
Uniqueness
2-chloro-N-[2-(4-fluorophenyl)ethyl]acetamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(4-fluorophenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-7-10(14)13-6-5-8-1-3-9(12)4-2-8/h1-4H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXAIIWZPWKFGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368372 | |
| Record name | 2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380346-60-1 | |
| Record name | 2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-diazenyl]benzoic acid](/img/structure/B1361876.png)



